molecular formula C6H6FNO2S B2934011 3-Methylpyridine-2-sulfonyl fluoride CAS No. 1785296-79-8

3-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2934011
CAS No.: 1785296-79-8
M. Wt: 175.18
InChI Key: AFZRNZGQYHMQFC-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1785296-79-8 . Its IUPAC name is this compound .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years. The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided an acid, which was then converted to acyl chloride and finally resulted in carboxaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H6FNO2S/c1-5-3-2-4-8-6 (5)11 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

Fluoropyridines, such as this compound, have received considerable attention due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.18 . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Radiolabeling of Peptides and Proteins

One notable application of pyridine-based sulfonyl fluorides is in the development of radiolabeled peptides and proteins for positron emission tomography (PET). For instance, 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME) was designed as a [(18)F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins. This compound allows for selective conjugation with a thiol (sulfhydryl) function, making it a valuable tool for the design and development of peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthetic Applications

Sulfonyl fluorides, including those derived from 3-methylpyridine, serve as valuable synthetic intermediates. They are utilized in various chemical synthesis and functionalization processes. For example, an electrochemical oxidative coupling method has been developed for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method is mild, environmentally benign, and demonstrates a broad substrate scope, making sulfonyl fluorides accessible for a variety of applications in medicinal chemistry and other disciplines (Laudadio et al., 2019).

Chemical Biology and Molecular Pharmacology

Sulfonyl fluorides play a critical role in chemical biology and molecular pharmacology as reactive probes. Their ease of synthesis and functional diversity facilitate the exploration of biological systems and drug discovery processes. A visible-light-mediated decarboxylative fluorosulfonylethylation method has been developed for synthesizing aliphatic sulfonyl fluorides, broadening the toolkit available for chemical biology studies and enabling the rapid creation of sulfonyl fluoride-based compound libraries (Xu et al., 2019).

Environmental and Health Research

Compounds related to 3-methylpyridine-2-sulfonyl fluoride, such as perfluorooctanesulfonyl fluoride (PFOS), have been extensively studied for their environmental persistence and potential health impacts. Research has focused on understanding the mechanisms and pathways leading to the presence of PFOS in human blood and its effects on health. Such studies contribute to the environmental public health continuum, informing regulatory actions and public health recommendations (Butenhoff et al., 2006).

Safety and Hazards

The safety information for 3-Methylpyridine-2-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of 3-Methylpyridine-2-sulfonyl fluoride and similar compounds are promising. Fluoropyridines have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new synthetic methods for these compounds could open up new horizons for their use in various fields .

Properties

IUPAC Name

3-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZRNZGQYHMQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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